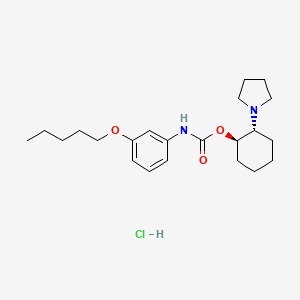
Pentakain hydrochlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentakain hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a hydrochloride salt form of a specific active ingredient, which enhances its solubility and stability, making it suitable for various formulations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentakain hydrochlorid typically involves a multi-step chemical process. The initial step often includes the preparation of the base compound, followed by its conversion into the hydrochloride salt. The reaction conditions usually involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentakain hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Pentakain hydrochlorid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound is investigated for its potential therapeutic effects and is used in the formulation of certain medications.
Industry: It finds applications in the manufacturing of various industrial products due to its chemical properties.
Mécanisme D'action
The mechanism of action of Pentakain hydrochlorid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Pentakain hydrochlorid include other hydrochloride salts of active ingredients, such as:
- Lidocaine hydrochloride
- Procaine hydrochloride
- Bupivacaine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which may confer specific properties such as solubility, stability, and efficacy in certain applications. Its distinct mechanism of action and the range of reactions it undergoes also contribute to its uniqueness.
Propriétés
Numéro CAS |
77656-21-4 |
|---|---|
Formule moléculaire |
C22H35ClN2O3 |
Poids moléculaire |
411.0 g/mol |
Nom IUPAC |
[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
Clé InChI |
BSMUOLWVMZUZON-MUCZFFFMSA-N |
SMILES isomérique |
CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3.Cl |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


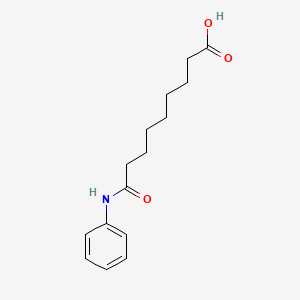
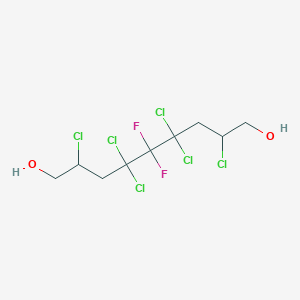
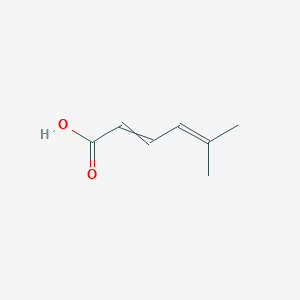
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)

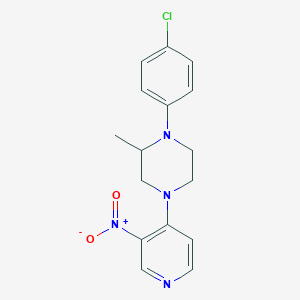

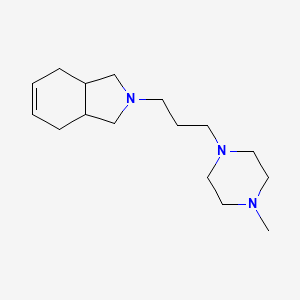
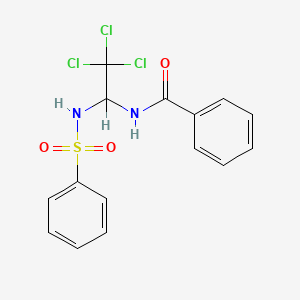

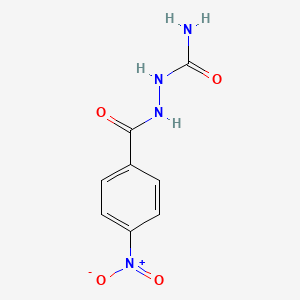
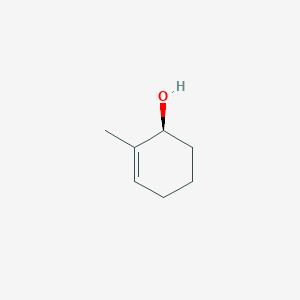
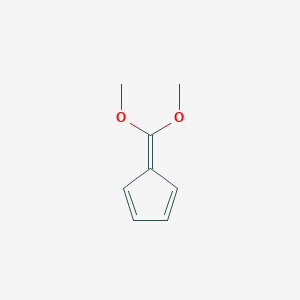
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
